Melting Point (77°C) is Significantly Lower than the Sulfide (90°C) and Sulfone (163°C) Analogs, Enabling Lower-Temperature Solution Processing
Patent US4469778 explicitly reports the melting points of four closely related 4,4'-bis-azides synthesized under identical conditions. 4,4'-Diazidodiphenyl ether exhibits a melting point of 77°C, which is 13°C lower than its direct sulfur analog (4,4'-diazidodiphenyl sulfide, 90°C) and 86°C lower than the sulfone analog (4,4'-diazidodiphenyl sulfone, 163°C) [1]. This lower melting point is directly relevant to solution-based spin-coating processes where complete dissolution at moderate temperatures is required to avoid premature thermal decomposition of the azide groups.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 77°C |
| Comparator Or Baseline | 4,4'-diazidodiphenyl sulfide (90°C); 4,4'-diazidodiphenyl sulfone (163°C); 3,3'-diazidodiphenyl sulfone (116°C) |
| Quantified Difference | 13°C lower than sulfide; 86°C lower than 4,4'-sulfone; 39°C lower than 3,3'-sulfone |
| Conditions | Capillary melting point determination; compounds synthesized via diazotization of corresponding diamines followed by azidation as described in US4469778 |
Why This Matters
A lower melting point enables room-temperature or mildly heated solution preparation without approaching the thermal decomposition onset of the azide, which is critical for safe handling in industrial photoresist formulation.
- [1] Iwayanagi, T., Kohashi, T., Nonogaki, S., & Hatano, Y. (1984). Pattern formation method utilizing deep UV radiation and bisazide composition. US Patent US4469778, columns 3-4. View Source
